molecular formula C15H19N3O B14013023 2-(1H-indol-3-yl)-1-(4-methylpiperazin-1-yl)ethanone CAS No. 58106-90-4

2-(1H-indol-3-yl)-1-(4-methylpiperazin-1-yl)ethanone

Cat. No.: B14013023
CAS No.: 58106-90-4
M. Wt: 257.33 g/mol
InChI Key: WBNHPABRPNXDCI-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-1-(4-methylpiperazin-1-yl)ethanone is a synthetic organic compound that features an indole core linked to a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-1-(4-methylpiperazin-1-yl)ethanone typically involves the reaction of indole derivatives with piperazine derivatives under controlled conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-1-(4-methylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

2-(1H-indol-3-yl)-1-(4-methylpiperazin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-1-(4-methylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-3-yl)-1-(4-methylpiperazin-1-yl)propanone
  • 2-(1H-indol-3-yl)-1-(4-ethylpiperazin-1-yl)ethanone
  • 2-(1H-indol-3-yl)-1-(4-methylpiperazin-1-yl)butanone

Uniqueness

2-(1H-indol-3-yl)-1-(4-methylpiperazin-1-yl)ethanone is unique due to its specific combination of the indole and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

58106-90-4

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

2-(1H-indol-3-yl)-1-(4-methylpiperazin-1-yl)ethanone

InChI

InChI=1S/C15H19N3O/c1-17-6-8-18(9-7-17)15(19)10-12-11-16-14-5-3-2-4-13(12)14/h2-5,11,16H,6-10H2,1H3

InChI Key

WBNHPABRPNXDCI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)CC2=CNC3=CC=CC=C32

Origin of Product

United States

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